Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid
Description
The compound Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid features a fused bicyclic core (cyclopenta[b]pyrrole) with a carbamate-protected amine group and a trifluoroacetic acid (TFA) counterion.
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2HF3O2/c1-12(2,3)17-11(16)14-9-13-7-4-5-10(13)6-8-15-13;3-2(4,5)1(6)7/h10,15H,4-9H2,1-3H3,(H,14,16);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVLBLXXULQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CCN2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure consists of a tert-butyl group linked to a carbamate moiety and a hexahydro-cyclopenta[b]pyrrole structure. The trifluoroacetic acid component contributes to its physicochemical properties, influencing solubility and stability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | Not specified |
Research indicates that the compound may exhibit various biological activities through different mechanisms:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and inflammation. In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, it demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals .
- Antimicrobial Properties : Some derivatives of similar compounds have been investigated for their antimicrobial activities. The structural features of the cyclopenta[b]pyrrole moiety may contribute to interactions with microbial membranes or enzymes .
- Cytotoxicity : Preliminary studies suggest that certain analogs may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
Case Studies
- Neuroprotection in Alzheimer’s Disease Models : A study evaluated the efficacy of related compounds in reducing neuroinflammation in models of Alzheimer's disease. The findings indicated that these compounds could modulate inflammatory pathways, suggesting their potential as therapeutic agents for neurodegenerative diseases .
- Antimicrobial Activity Assessment : In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
In Vitro Studies
In vitro studies have focused on evaluating the compound's effects on cell viability and proliferation:
- Cell Line Testing : Various cancer cell lines were treated with the compound to assess cytotoxicity. Results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations.
- Mechanistic Insights : Mechanistic studies revealed that the compound might induce apoptosis through caspase activation and mitochondrial membrane potential disruption.
In Vivo Studies
Limited in vivo studies have been conducted due to the novelty of the compound. However, preliminary results from animal models indicate:
- Safety Profile : Toxicological assessments suggest a favorable safety profile at therapeutic doses.
- Efficacy in Disease Models : Animal models of neurodegeneration showed improved outcomes when treated with the compound compared to controls.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group in this compound is acid-labile, and TFA facilitates its cleavage under mild conditions. This reaction generates a primary amine as the trifluoroacetate salt:Key Data:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Boc removal | TFA in dichloromethane (DCM), 24 h, RT | >95% |
Mechanism:
- TFA protonates the carbamate oxygen, destabilizing the Boc group.
- The intermediate carbamic acid decomposes to release CO and form the amine-TFA salt .
Functionalization of the Pyrrolidine Core
The bicyclic pyrrolidine moiety undergoes nucleophilic substitution or cross-coupling reactions. For example:
Alkylation/Acylation
The secondary amine in the deprotected pyrrolidine reacts with alkyl halides or acyl chlorides:Key Data:
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, KCO | DMF, 60°C, 6 h | 78% |
Cyclization Reactions
The compound’s bicyclic structure enables participation in acid-mediated cyclizations. For instance, TFA promotes ring expansion or fusion:
Example:
Under TFA, the deprotected amine undergoes intramolecular cyclization to form polycyclic systems .
Key Data:
| Cyclization Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tetracyclic formation | TFA in DCM, 24 h, RT | Pyrrolo-thienobenzazepine | 82% |
Stability and Decomposition
The Boc group is stable under basic and nucleophilic conditions but hydrolyzes in strong acids or bases:
Hydrolysis Pathway: Conditions Leading to Decomposition:
Comparison with Similar Compounds
Core Structure Analysis
- Cyclopenta[b]pyrrole (Target): The fused bicyclic system imposes conformational rigidity, which is advantageous for binding to flat biological targets (e.g., enzyme active sites). This contrasts with monocyclic analogs like tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (cyclopentane core), which offer greater flexibility .
Substituent Effects
- Hydroxy Groups (CAS 225641-84-9) : Increase hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility .
- Fluorine (CAS 907544-17-6) : Enhances metabolic stability and electronegativity, reducing susceptibility to oxidative degradation .
- TFA Counterion (Target) : Lowers pKa, improving solubility in polar solvents and facilitating salt formation during purification.
Stereochemical Considerations
Compounds like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) highlight the importance of stereochemistry in pharmacological activity. The target compound’s stereochemistry at the 6a-ylmethyl position could similarly influence its interaction with chiral targets .
Q & A
Q. What analytical workflows detect trace impurities in final products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
